![molecular formula C9H18ClNO B13589073 1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13589073.png)
1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-Methoxybicyclo[221]heptan-1-yl}methanaminehydrochloride is a chemical compound with a unique bicyclic structureThe compound’s structure features a bicyclo[2.2.1]heptane ring system with a methoxy group and an amine group, making it a versatile molecule for research and industrial purposes .
准备方法
The synthesis of 1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane structure.
Introduction of the methoxy group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Amination: The amine group is introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale production.
化学反应分析
1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, the methoxy group can be replaced with other alkoxy groups using appropriate reagents.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学研究应用
1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a ligand for studying receptor-ligand interactions. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It can be used in the design and synthesis of new therapeutic agents targeting specific biological pathways.
作用机制
The mechanism of action of 1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The bicyclic structure provides rigidity and specificity in binding, enhancing its effectiveness as a ligand or inhibitor .
相似化合物的比较
1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride can be compared with other similar compounds, such as:
1-{2-Oxabicyclo[2.2.1]heptan-4-yl}methanaminehydrochloride: This compound features an oxabicyclic ring system and has similar applications in chemistry and biology.
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-ylmethanesulfonic acid: This compound has a similar bicyclic structure but with different functional groups, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
属性
分子式 |
C9H18ClNO |
|---|---|
分子量 |
191.70 g/mol |
IUPAC 名称 |
(4-methoxy-1-bicyclo[2.2.1]heptanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-11-9-4-2-8(6-9,7-10)3-5-9;/h2-7,10H2,1H3;1H |
InChI 键 |
HTCGHMIUQHWLJI-UHFFFAOYSA-N |
规范 SMILES |
COC12CCC(C1)(CC2)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate](/img/structure/B13588991.png)
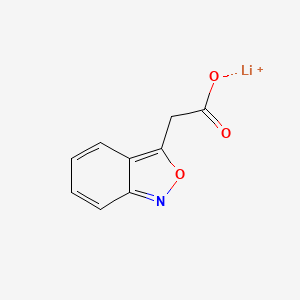
amine](/img/structure/B13589002.png)

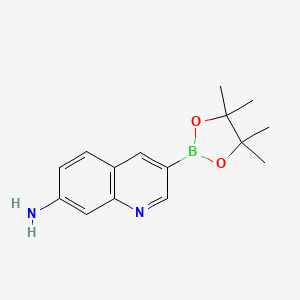
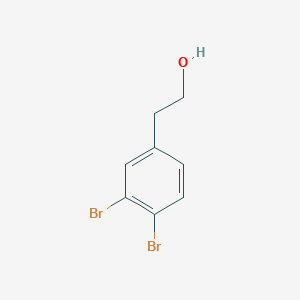
![Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylate](/img/structure/B13589038.png)
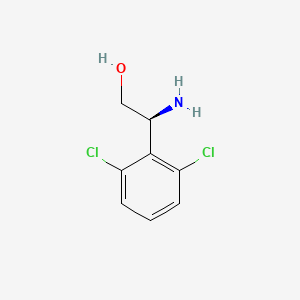
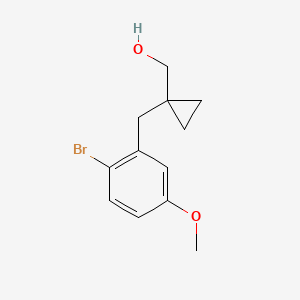
![Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13589056.png)


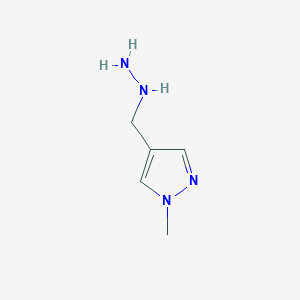
![1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13589084.png)
